2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one (CAS 2731010-27-6) is a synthetic, heterocyclic small molecule defined by its 2,3,6,7-tetrahydro-1H-purin-6-one core and a 5-methoxypyridin-3-yl substituent at the 2-position. With a molecular formula of C11H11N5O2 and a molecular weight of 245.24 g/mol, it belongs to the family of 2-aryl/heteroaryl purinones.

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
Cat. No. B15325892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one
Molecular FormulaC11H11N5O2
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2NC3=C(C(=O)N2)NC=N3
InChIInChI=1S/C11H11N5O2/c1-18-7-2-6(3-12-4-7)9-15-10-8(11(17)16-9)13-5-14-10/h2-5,9,15H,1H3,(H,13,14)(H,16,17)
InChIKeyYINSCHQESVEVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one: A Differentiated Purinone Scaffold for Targeted Research


2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one (CAS 2731010-27-6) is a synthetic, heterocyclic small molecule defined by its 2,3,6,7-tetrahydro-1H-purin-6-one core and a 5-methoxypyridin-3-yl substituent at the 2-position . With a molecular formula of C11H11N5O2 and a molecular weight of 245.24 g/mol, it belongs to the family of 2-aryl/heteroaryl purinones . This structural class is fundamental to medicinal chemistry, serving as a key scaffold in kinase inhibition and phosphodiesterase modulation programs. The strategic placement of the methoxy group offers a distinct vector for molecular recognition not found in the unsubstituted pyridine analog, making it a targeted candidate for structure-activity relationship (SAR) exploration .

Sourcing the Correct 2,6,7-Tetrahydro-Purin-6-one: Why the 5-Methoxypyridine Isomer is Non-Interchangeable


Generic substitution within the 2-aryl-purinone class is not feasible due to the profound impact of the heteroaryl substitution pattern on binding site geometry and physicochemical properties. The target compound's 5-methoxypyridin-3-yl group is a precise pharmacophoric element. Its replacement with a simple pyridin-3-yl analog (CAS 79973-95-8) results in a loss of critical hydrogen-bond acceptor potential and altered molecular volume, which can fundamentally change target engagement and selectivity . Furthermore, even isomers with identical molecular mass but different core structures, such as debromohymenialdisine, exhibit entirely distinct biological profiles, validating the need for precise chemical procurement .

Quantitative Differentiation Evidence for 2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one


Molecular Recognition Specificity: Impact of 5-Methoxy Substitution on Hydrogen-Bond Potential

The 5-methoxy substituent in the target compound provides a distinct hydrogen-bond acceptor site compared to the des-methoxy analog, 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one. While quantitative binding data for the target compound is currently limited in public databases, the structural feature is a proven key determinant in analogous purinone kinase inhibitors where methoxy groups critically modulate target affinity and selectivity [1]. This structural differentiation is expected to alter the compound's interaction with enzyme hinge regions versus the unsubstituted analog .

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Physicochemical Property Differentiation: Melting Point Depression by Methoxy Substitution

The introduction of a 5-methoxy group is expected to significantly reduce the melting point of the target compound relative to its des-methoxy comparator. The unsubstituted analog, 2-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one, has a reported melting point of 248-249°C . The methoxy substitution disrupts crystal packing efficiency, typically lowering the melting point and enhancing solubility, which is a critical parameter for in vitro assay development and formulation .

Physicochemical Properties Drug Design Formulation Science

Scaffold Divergence from Debromohymenialdisine: Maintaining the Purinone Core for Distinct Kinase Selectivity

The target compound shares its molecular formula (C11H11N5O2) with the marine alkaloid debromohymenialdisine, a known pan-kinase inhibitor. However, debromohymenialdisine possesses a pyrroloazepine core, while the target compound retains the 2,3,6,7-tetrahydro-1H-purin-6-one scaffold. This scaffold divergence is critical for selectivity: debromohymenialdisine inhibits Chk1 (IC50 = 3 µM), Chk2 (IC50 = 3.5 µM), and MEK-1 (IC50 = 881 nM) , whereas the 2-aryl-purinone scaffold is often explored for CDK and PDE family targets. This confirms that identical elemental composition does not translate to identical biological function.

Kinase Selectivity Drug Discovery Chemical Biology

Synthetic Accessibility and Purity Profile for High-Throughput Screening

The target compound is commercially available at a reported purity of 95% from suppliers, making it suitable for immediate use in high-throughput screening (HTS) . Its synthesis is achievable via standard Suzuki-Miyaura coupling reactions, a well-precedented method for 2-aryl-purinone construction . This contrasts with the more complex synthetic routes for the structurally distinct debromohymenialdisine, which can lead to supply bottlenecks. A reliable supply chain for a defined scaffold is a critical factor in long-term medicinal chemistry projects.

High-Throughput Screening Chemical Procurement Synthetic Chemistry

Optimal Application Scenarios for 2-(5-Methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one in Scientific Research


Focused Kinase SAR Libraries for ATP-Binding Site Engineering

This compound serves as a building block for generating focused libraries targeting kinases where a hydrogen-bond acceptor at the pyridine 5-position is a key pharmacophoric requirement, as inferred from class-level SAR analysis . Its unique scaffold, compared to promiscuous inhibitors like debromohymenialdisine, allows researchers to probe specific hingeregion interactions. Procuring this specific isomer is essential when SAR data from analogous series indicates that the 5-methoxy group enhances affinity for targets like CDK2 or GSK-3β .

Differential Scanning Calorimetry (DSC) and Solubility Studies for Pre-formulation

Based on the evidence that the 5-methoxy group will lower the melting point compared to the des-methoxy analog (mp 248-249°C) , this compound is an ideal candidate for comparative physicochemical profiling. Its anticipated enhanced solubility profile makes it a superior choice for developing in vitro assays that require compound concentrations unachievable with the higher-melting, less soluble unsubstituted analog. This is critical for early-stage drug metabolism and pharmacokinetics (DMPK) assessment .

Chemical Probe Development to Differentiate Purinome vs. Pyrroloazepine Kinase Targets

The structural divergence between the target compound's purinone core and the pyrroloazepine core of the isomeric debromohymenialdisine enables its use as a chemical probe. Researchers can use both compounds to deconvolve the target space, confidently attributing biological effects to purinome targets (e.g., CDKs, PDEs) in one case and broad-spectrum checkpoint kinases (Chk1, Chk2) in the other . Procuring the correct chemical tool is imperative for generating valid target engagement data.

Reliable Building Block for Multi-step Synthesis in Lead Optimization

Given its commercial availability at 95% purity and synthesis via robust Suzuki-Miyaura cross-coupling , this compound is a practical starting material for late-stage functionalization. Lead optimization programs can reliably incorporate this scaffold to explore vectors off the pyridine ring, confident in the scalability and reproducibility of the initial building block. This overcomes procurement risks associated with less synthetically tractable natural product-derived alternatives .

Quote Request

Request a Quote for 2-(5-methoxypyridin-3-yl)-2,3,6,7-tetrahydro-1H-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.